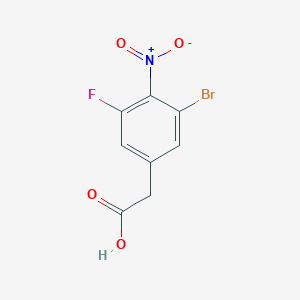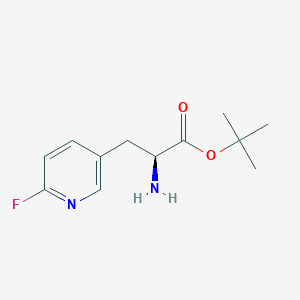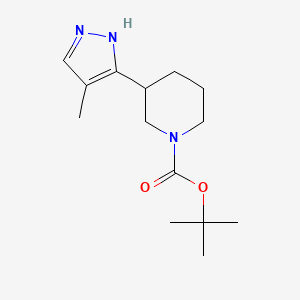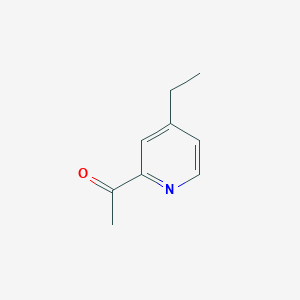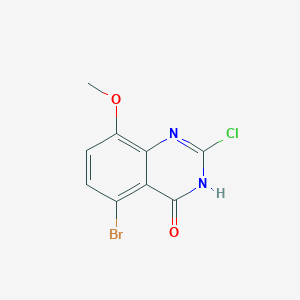
5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinazolinone core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-bromoaniline and 2-methoxybenzoic acid.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.
Functional Group Introduction: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong bases.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Dihydroquinazolinones with reduced quinazolinone cores.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitors of enzymes involved in various biological pathways.
Antimicrobial Agents: Investigated for their antimicrobial properties against bacteria and fungi.
Medicine:
Drug Development: Explored as potential drug candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one can vary depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
5-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
8-Methoxyquinazolin-4(3H)-one: Lacks the bromine and chlorine atoms, which can influence its pharmacological properties.
2-Chloro-8-methoxyquinazolin-4(3H)-one: Lacks the bromine atom, which can alter its chemical and biological behavior.
Uniqueness: 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one is unique due to the combination of bromine, chlorine, and methoxy functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H6BrClN2O2 |
|---|---|
Molecular Weight |
289.51 g/mol |
IUPAC Name |
5-bromo-2-chloro-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-5-3-2-4(10)6-7(5)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14) |
InChI Key |
IHEHHFJTTRTCKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






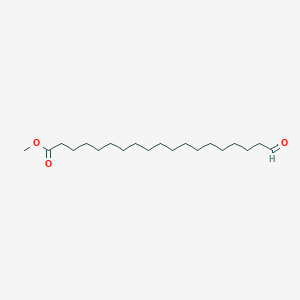
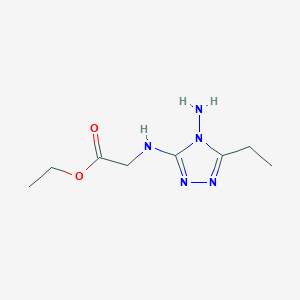
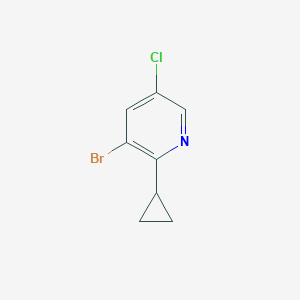
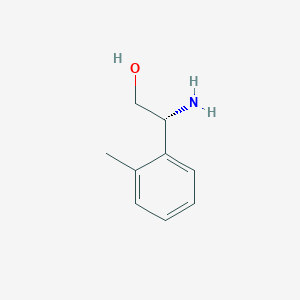
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
